molecular formula C7H8ClN3O3 B1276217 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 22365-19-1

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1276217
CAS No.: 22365-19-1
M. Wt: 217.61 g/mol
InChI Key: OORUZOLZIKLBDB-UHFFFAOYSA-N
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Description

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chloroacetyl group, and a methyl group attached to a pyrimidine ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, leading to enzyme inhibition . This binding interaction prevents the phosphorylation of target proteins required for cell cycle progression. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body The compound may affect metabolic flux by altering the levels of specific metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its effectiveness and potential toxicity. Understanding the transport mechanisms can help optimize the delivery and therapeutic efficacy of the compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall effectiveness in inhibiting cell proliferation and inducing apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with chloroacetic acid or its derivatives. One common method involves the use of a coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature, leading to high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce nitro compounds.

Scientific Research Applications

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-11-5(9)4(3(12)2-8)6(13)10-7(11)14/h2,9H2,1H3,(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORUZOLZIKLBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407135
Record name 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22365-19-1
Record name 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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